



(2S,3R)-8(9)-EET-d11 certificate of analysis

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Compound of Interest

Compound Name: (2S,3R)-8(9)-EET-d11

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Technical Guide: (2S,3R)-8(9)-EET-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S,3R)-8(9)-epoxyeicosatrienoic acid-d11 ((2S,3R)-8(9)-EET-d11), a deuterated internal standard crucial for the accurate quantification of the endogenous lipid mediator 8,9-EET. This document summarizes key analytical data, outlines relevant experimental protocols, and visualizes associated signaling pathways.

Quantitative Data Summary

The following tables summarize the typical physical and analytical properties of (±)8(9)-EET-d11 as reported by various suppliers. Note that specific values may vary by lot, and users should always refer to the lot-specific certificate of analysis.

Table 1: Physical and Chemical Properties



Property	Value	Source
Formal Name	rel-(8S,9R)-epoxy-5Z,8Z,14Z- eicosatrienoic- 16,16,17,17,18,18,19,19,20,20 ,20-d11 acid	[1]
Synonyms	(±)8,9-EET-d11, (±)8,9- EpETrE-d11	[1]
Molecular Formula	C20H21D11O3	[1][2]
Formula Weight	331.5 g/mol	[1][2]
Formulation	A solution in ethanol	[1]
Storage	-20°C	[1]
Stability	≥ 2 years	[1]

Table 2: Analytical Specifications

Parameter	Specification	Source
Purity	≥98%	[2]
Isotopic Enrichment	≥99% deuterated forms (d1-d11)	[1][3][4][5]
Deuterium Incorporation	≤1% d0	[6][7]

Experimental Protocols

 $(\pm)8(9)$ -EET-d11 is primarily intended for use as an internal standard for the quantification of $(\pm)8(9)$ -EET by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][3][8].

General Protocol for Quantification of 8,9-EET using (±)8(9)-EET-d11 Internal Standard



1. Sample Preparation:

- A known amount of (±)8(9)-EET-d11 is added to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction procedure.
- Lipids are extracted from the sample using a suitable organic solvent system (e.g., Folch method with chloroform/methanol).
- The organic phase is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent for chromatographic analysis.

2. Chromatographic Separation (LC-MS):

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small percentage of a modifier like formic acid to improve ionization.
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 μL.

3. Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
- Ions to Monitor:
- For 8,9-EET: Precursor ion (m/z) and a specific product ion.
- For 8,9-EET-d11: Precursor ion (m/z, shifted by +11 mass units) and a corresponding product ion.

4. Quantification:

- A standard curve is generated by analyzing known amounts of non-deuterated 8,9-EET spiked with a constant amount of (±)8(9)-EET-d11.
- The ratio of the peak area of the endogenous 8,9-EET to the peak area of the (±)8(9)-EET-d11 internal standard is calculated for both the standards and the unknown samples.
- The concentration of 8,9-EET in the biological sample is determined by interpolating the peak area ratio from the standard curve.

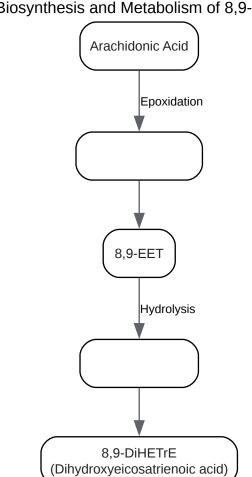
Signaling Pathways and Workflows



8,9-EET is a bioactive lipid that participates in various signaling cascades, influencing cardiovascular and renal functions.

Biosynthesis and Metabolism of 8,9-EET

The following diagram illustrates the enzymatic synthesis of 8,9-EET from arachidonic acid and its subsequent metabolism.



Biosynthesis and Metabolism of 8,9-EET

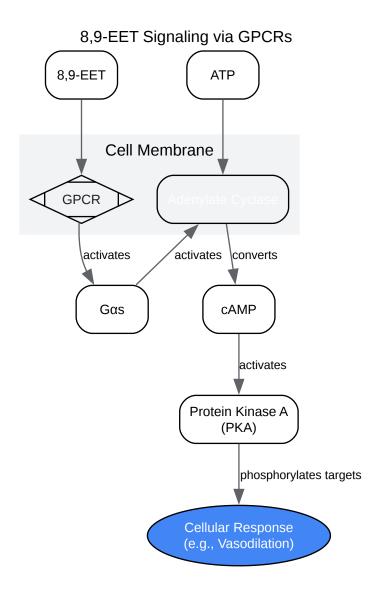
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Caption: Synthesis of 8,9-EET from arachidonic acid and its hydrolysis.

8,9-EET Signaling via G-Protein Coupled Receptors

8,9-EET can activate G-protein coupled receptors (GPCRs), leading to downstream cellular effects.



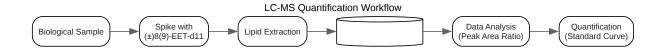


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Caption: Activation of the Gαs pathway by 8,9-EET.[9]

Experimental Workflow for LC-MS Quantification

The following diagram outlines a typical workflow for the quantification of 8,9-EET in biological samples.





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